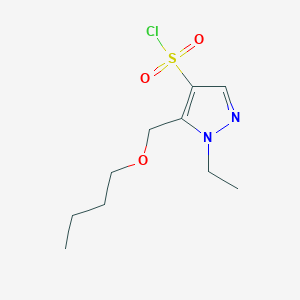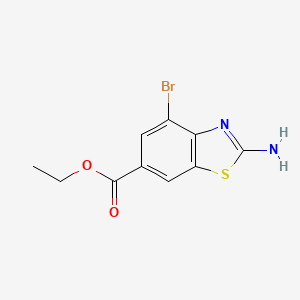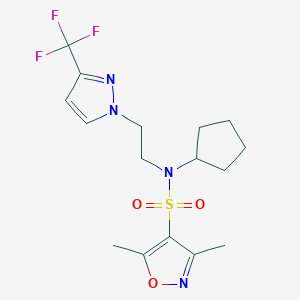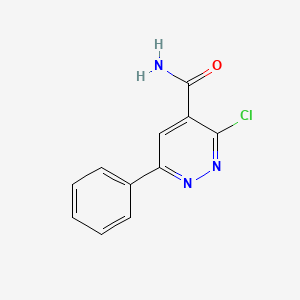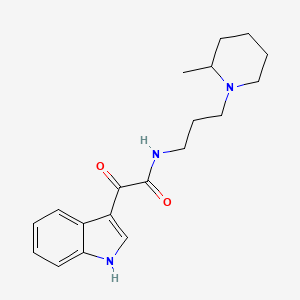
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide, also known as IND24, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. In addition, this compound has been shown to inhibit the activity of the proteasome, a complex enzyme involved in the degradation of proteins. This leads to an accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes and receptors, which leads to an increase in the levels of certain neurotransmitters such as acetylcholine. This, in turn, improves cognitive function and memory. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal compound for studying their activity. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new analogs of this compound with improved pharmacological properties is also an area of active research.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with 3-(2-methylpiperidin-1-yl)propionyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction using acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of this compound against a range of cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOYTTJOOXXVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)
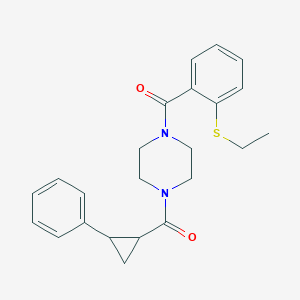
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)
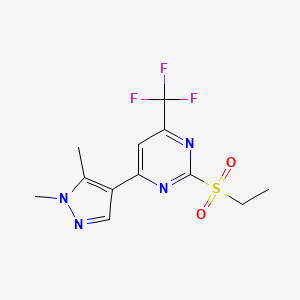
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
